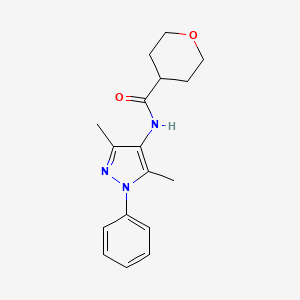
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide, commonly known as DPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical drug. DPOC belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DPOC is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of various signaling pathways. For example, DPOC has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In addition, DPOC has been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DPOC has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase. These effects make DPOC a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPOC in lab experiments is its ability to inhibit the activity of various enzymes and modulate various signaling pathways. This makes it a versatile tool for studying the biochemical and physiological effects of these enzymes and pathways. However, one of the limitations of using DPOC is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DPOC. One area of interest is the development of DPOC-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of DPOC and its potential as a therapeutic agent. Finally, the development of new synthesis methods for DPOC may also be an area of future research.
Synthesemethoden
The synthesis of DPOC involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride, followed by the addition of 2-aminoethanol. The resulting compound is then purified using column chromatography to obtain pure DPOC.
Wissenschaftliche Forschungsanwendungen
DPOC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, DPOC has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase, cholinesterases, and tyrosinase.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(18-17(21)14-8-10-22-11-9-14)13(2)20(19-12)15-6-4-3-5-7-15/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRTDYKLRJYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

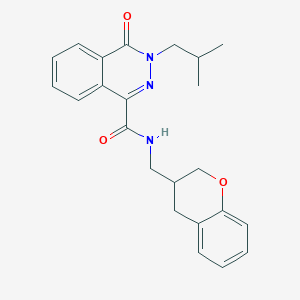
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
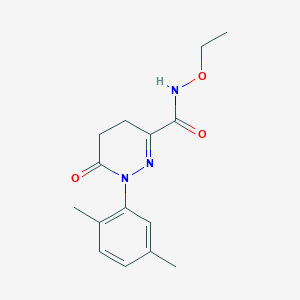

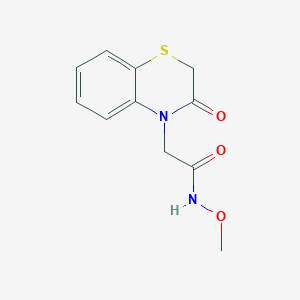


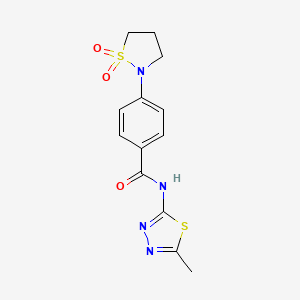
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)